2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is a compound belonging to the class of triazolo-pyridine derivatives. These compounds are characterized by their fused heterocyclic structures, which combine the properties of triazole and pyridine. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
This compound is derived from the broader category of 1,2,4-triazolo[4,3-a]pyridines, which are known for their biological activities and potential therapeutic applications. They are classified as N-heterocycles, specifically under the subcategory of benzo-fused N-heterocycles. The synthesis and study of these compounds have gained attention due to their pharmacological properties, including anti-cancer and anti-inflammatory activities .
The synthesis of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride can be achieved through several methods:
These methodologies highlight the versatility and efficiency of modern synthetic techniques in producing triazolo-pyridine derivatives.
The molecular structure of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride consists of a triazole ring fused to a pyridine moiety with an ethylamine side chain. The chemical formula can be represented as with a molecular weight of approximately 200.67 g/mol.
Key structural features include:
The compound undergoes various chemical reactions that can be utilized in synthetic pathways or biological interactions:
These reactions underscore the compound's potential for further derivatization and exploration in medicinal chemistry.
The mechanism of action for 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride primarily involves its interaction with specific biological targets:
Quantitative structure-activity relationship studies can provide insights into how structural modifications affect these mechanisms.
The physical properties of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride include:
Chemical properties include:
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride has significant applications in scientific research:
The ongoing research into this compound highlights its relevance in drug discovery and development efforts targeting various diseases.
The efficient construction of the [1,2,4]triazolo[4,3-a]pyridine core represents a critical step in synthesizing 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride. Oxidative cyclization strategies offer significant advantages in regioselectivity and functional group tolerance. Recent advancements highlight N-Chlorosuccinimide (NCS) as a highly effective chlorinating and oxidizing agent for converting 2-hydrazinylpyridine precursors into the target triazolopyridine system under mild conditions. This method involves treating hydrazones derived from pyridine-4-carbaldehyde with NCS in dry DMF at 0°C, followed by triethylamine-mediated cyclization, achieving exceptional yields exceeding 90% [9]. The exothermic nature of the NCS addition necessitates careful temperature control to prevent side reactions. Crucially, this protocol operates effectively at room temperature post-initial cooling, bypassing the need for expensive transition metal catalysts or harsh oxidants commonly required in older methodologies [9].
Table 1: Oxidative Cyclization Methods for [1,2,4]Triazolo[4,3-a]pyridine Core Synthesis
Method | Conditions | Key Advantages | Yield Range | Reference |
---|---|---|---|---|
NCS-Mediated Cyclization | Dry DMF, 0°C → RT, Et₃N workup | Mild conditions, no transition metals, high regioselectivity | >90% | [9] |
Electrochemical Desulfurization | Constant current, no external oxidant | Metal-free, green chemistry approach, broad scope | Moderate-High | [3] |
CAN/PEG Catalysis | Ceric ammonium nitrate, PEG solvent, recyclable | Environmentally benign, economic, recyclable medium | Good-Excellent | [3] |
Alternative oxidative routes include an environmentally benign electrochemical desulfurative cyclization. This method utilizes constant current electrolysis to promote the reaction between 2-hydrazinopyridines and isothiocyanates, generating 3-amino-[1,2,4]triazolopyridines without transition metals or external chemical oxidants [3]. This approach demonstrates excellent functional group compatibility and scalability. Ceric ammonium nitrate (CAN) catalyzed oxidative cyclization in polyethylene glycol (PEG) offers another sustainable pathway, leveraging the recyclable reaction medium for economic viability, particularly relevant for large-scale pharmaceutical production [3] [10].
The ethylamine side chain at the 3-position of the triazolopyridine core provides a critical handle for structural diversification and property modulation in 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride. Strategic functionalization exploits the nucleophilicity of the primary amine group. Key derivatization pathways include:
Table 2: Functionalization Strategies for the Ethylamine Side Chain
Reaction Type | Reagents/Conditions | Key Products | Analytical Confirmation |
---|---|---|---|
Acylation | NHS esters, DIPEA, anhydrous DMF | Amides, fluorescent conjugates | MS, ¹H/¹³C NMR, IR |
Phosphonylation | Chloroethynylphosphonates, K₂CO₃, MeCN | Phosphonylated derivatives | ³¹P NMR (δP 18-23 ppm), ²Jₕₚ ≈ 20 Hz, ¹Jcₚ = 143 Hz |
Reductive Amination | Aldehydes/ketones, NaBH₃CN, MeOH | Secondary/Tertiary amines | MS, NMR, decreased NH₂ signal in IR |
Salt Formation | HCl gas/conc. HCl in anhydrous solvents | Hydrochloride salts | Elemental analysis, X-ray crystallography |
Regioselectivity is paramount during these modifications. The electron-deficient triazolopyridine ring system generally exhibits lower nucleophilicity compared to the aliphatic ethylamine group, allowing selective functionalization at the side chain under carefully controlled conditions (stoichiometry, temperature, protecting groups if necessary) [5] [7]. Microwave irradiation can significantly accelerate reactions like amidation while minimizing decomposition.
Conversion of the free base 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine to its hydrochloride salt is essential for enhancing stability, crystallinity, and aqueous solubility—critical factors for pharmaceutical applications. Optimization of this salt formation focuses on solvent selection, acid addition method, and crystallization conditions.
Highly effective protocols involve treating the free base dissolved in anhydrous ethanol or diethyl ether with dry hydrogen chloride gas. Alternatively, concentrated hydrochloric acid can be added dropwise to a cold (-10 to 0°C) solution of the free base in ethanol, acetone, or mixtures thereof [2] [7]. Maintaining low temperatures during acid addition minimizes degradation or discoloration. Subsequent crystallization is profoundly influenced by solvent polarity and evaporation rates. Ethanol/water mixtures (e.g., 4:1 to 9:1 v/v) often yield high-purity crystalline hydrochloride salts with well-defined morphology. Slow evaporation of solvents like ethanol or isopropanol at 4°C facilitates the growth of crystals suitable for X-ray diffraction analysis [7].
Crystallization optimization parameters include:
The hydrochloride salt formation typically results in characteristic shifts in IR spectra (e.g., broadening and shift of N-H stretches, appearance of ammonium peaks) and distinct protonation shifts observable in ¹H NMR (D₂O or d₆-DMSO) [2].
The biological and physicochemical profile of 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride is intrinsically linked to its specific isomeric scaffold. Comparing it with related isomers, particularly [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-c]pyrimidine, reveals significant differences impacting molecular properties and potential applications.
Table 3: Comparative Analysis of Triazolopyridine Isomeric Scaffolds
Property | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine |
---|---|---|---|
Ring Fusion Atoms | N1-C8a, C4a-N5 (Sharing Pyridine C8a-C4a) | N1-C8a, N5-C4a (Sharing Pyridine C8a-C4a) | C3-C8a, N1-C4a (Sharing Pyridine C8a-C4a) |
Electronic Density | Moderate electron deficiency | Increased electron deficiency (N adjacency) | Less electron deficient |
Hydrogen Bonding Capacity | Acceptors: Triazole N2, N4; Pyridine N. Donors: Ethylamine NH₂/NH₃⁺ | Acceptors: Triazole N1, N4; Pyridine N. Donors: Ethylamine NH₂/NH₃⁺ | Acceptors: Pyridine N. Donors: Ethylamine NH₂/NH₃⁺ |
Crystal Packing (X-ray) | Monoclinic P 21/c, Planar core, H-bonding via N and NH₃⁺ | Rearranged structure, distinct H-bonding patterns | Variable, often π-π stacking dominant |
Biological Activity Profile | Neuroactive potential, kinase inhibition | Variable, influenced by substituent position | Potent anti-tubercular activity (MIC ~0.1 μM) |
Synthetic Flexibility at C3 | High (e.g., ethylamine introduction) | Moderate (Dimroth rearrangement possible) | High |
Structural and Electronic Differences: The [1,2,4]triazolo[4,3-a]pyridine isomer shares a bond between the triazole N1 and the pyridine C8a, and between the triazole C4 and pyridine N5 (fusion across bond 'a'). In contrast, the [1,2,4]triazolo[1,5-a]pyridine isomer shares the triazole N1 with pyridine C8a and triazole N5 with pyridine C4a (fusion across bonds 'a' and 'b') [9]. This seemingly minor difference significantly alters electron distribution. The adjacency of two nitrogen atoms within the triazole ring fused directly to the pyridine ring in the [1,5-a] isomer creates a region of higher electron deficiency compared to the [4,3-a] isomer [9]. This electronic disparity influences dipole moments, polar surface area, proton affinity, and ultimately, interactions with biological targets.
Synthetic Consequences and Rearrangements: The choice of synthetic route and substituent effects can dictate isomer formation. Electron-withdrawing substituents (e.g., NO₂) on the pyridine ring of 2-hydrazinylpyridine precursors can trigger Dimroth rearrangements during cyclization. For instance, reactions involving 2-hydrazinyl-3-nitropyridine favor the formation of the [1,2,4]triazolo[1,5-a]pyridine isomer (e.g., compound 11), especially under acidic conditions or without base to scavenge HCl [5] [7]. This rearrangement highlights the sensitivity of the triazolopyridine system to electronic effects and underscores the importance of controlled conditions for synthesizing the specific [4,3-a] isomer required for 2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride.
Biological Significance: The isomeric identity profoundly impacts biological activity. Scaffold-hopping studies comparing fused bicyclic heteroaromatics revealed that the imidazo[1,2-a]pyridine scaffold exhibits potent anti-tubercular activity (MIC ~0.1 μM against M. tuberculosis H37Rv). In contrast, the closely related [1,2,4]triazolo[4,3-a]pyridine-3-carboxamide scaffold showed dramatically reduced potency (MIC >100 μM), despite similar carboxamide functionality [8]. This stark difference underscores that minor changes in the heterocyclic core, such as replacing a CH group in imidazo[1,2-a]pyridine with a nitrogen atom to form [1,2,4]triazolo[4,3-a]pyridine, can drastically alter biological target engagement and potency, likely due to altered electronic properties, hydrogen-bonding patterns, and molecular recognition features. Crystallographic studies of the [4,3-a] isomer reveal a planar core structure crystallizing in the monoclinic space group P 21/c, facilitating specific intermolecular interactions like hydrogen bonding involving the triazole nitrogens (N2, N4), the pyridine nitrogen, and the ethylammonium group (in the hydrochloride salt), which are distinct from patterns observed in other isomers [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1